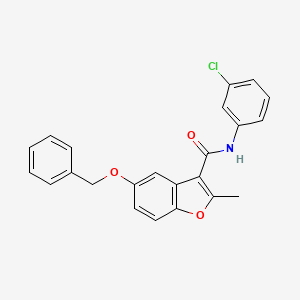
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide (BCMC) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. BCMC has been found to possess unique biochemical and physiological effects, and has been shown to be effective in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, which are involved in a variety of physiological processes. It is also thought to act as an inhibitor of certain enzymes, which may be involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been found to possess a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit the growth of certain types of cancer cells. It has also been found to possess anti-inflammatory and analgesic effects. Additionally, it has been found to possess antioxidant and neuroprotective effects, and to be effective in the treatment of certain types of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments is its ability to inhibit the growth of certain types of cancer cells. Additionally, it has been found to be effective in animal studies, and is relatively easy to synthesize. However, there are some limitations to using 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments. It is not yet fully understood how it works, and its effects can vary depending on the concentration and duration of exposure. Additionally, it is not approved for use in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
The potential future directions for 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide are numerous. More research is needed to understand how it works and to determine its safety and efficacy in humans. Additionally, further research is needed to explore its potential applications in the treatment of various diseases and conditions. Additionally, more research is needed to explore its potential use as a therapeutic agent in the treatment of various neurological disorders. Finally, further research is needed to explore its potential use in the development of novel drugs and treatments.
Méthodes De Synthèse
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized using a variety of methods. The most commonly used method is the Leuckart reaction, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. This reaction produces a Schiff base, which can then be reduced to the desired product. Other methods of synthesis include the Biginelli reaction and the Ullmann reaction.
Applications De Recherche Scientifique
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in scientific research. It has been found to be effective in cell culture experiments, as it can be used to inhibit the growth of certain types of cancer cells. Additionally, 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been used in animal studies to investigate the effects of various drugs on the central nervous system. It has also been used to study the effects of various hormones on the reproductive system.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-15-22(23(26)25-18-9-5-8-17(24)12-18)20-13-19(10-11-21(20)28-15)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPDVDPPEZYLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


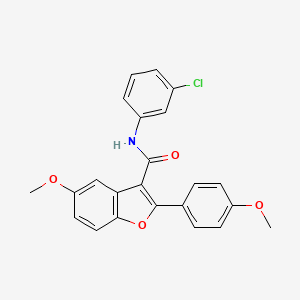


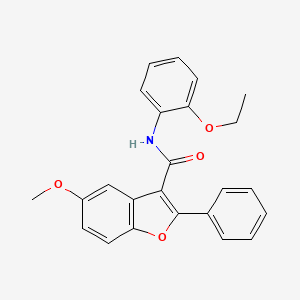
![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)
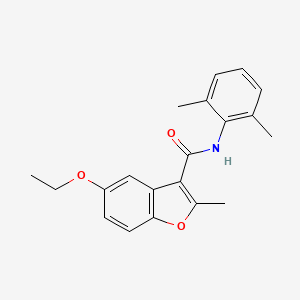
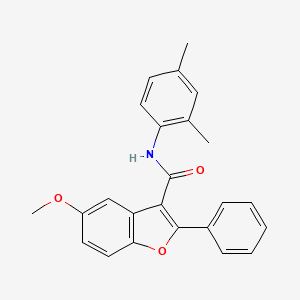


![ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6525283.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride](/img/structure/B6525289.png)
![4-[(4-methylpiperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one hydrochloride](/img/structure/B6525294.png)
![5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525305.png)